molecular formula C16H13FN2O2 B13063448 5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol

5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol

Cat. No.: B13063448
M. Wt: 284.28 g/mol
InChI Key: HJEMDIMQLYOISK-UHFFFAOYSA-N
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Description

5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Methoxyphenol Moiety: The methoxyphenol group can be attached through an etherification reaction using a suitable phenol derivative and a methoxy group donor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the methoxyphenol moiety can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Fluorophenyl)-1H-imidazole: Lacks the methoxyphenol group, which may affect its biological activity.

    2-Methoxyphenol: Lacks the imidazole and fluorophenyl groups, resulting in different chemical properties.

    4-(2-Fluorophenyl)-1H-imidazole: Similar structure but different substitution pattern, leading to variations in activity.

Uniqueness

5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol is unique due to the combination of its fluorophenyl, imidazole, and methoxyphenol groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

5-[5-(2-fluorophenyl)-1H-imidazol-4-yl]-2-methoxyphenol

InChI

InChI=1S/C16H13FN2O2/c1-21-14-7-6-10(8-13(14)20)15-16(19-9-18-15)11-4-2-3-5-12(11)17/h2-9,20H,1H3,(H,18,19)

InChI Key

HJEMDIMQLYOISK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(NC=N2)C3=CC=CC=C3F)O

Origin of Product

United States

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